1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
Description
Key Structural Features:
- Pyridine Ring Geometry : The dihydro-pyridine ring adopts a half-chair conformation, with the 2-oxo group inducing significant puckering (C2–O1 bond length: 1.221(3) Å).
- Substituent Orientation : The 3-chlorobenzyl group is oriented at a dihedral angle of 46.08(9)° relative to the pyridine plane, stabilized by intramolecular C–H···O hydrogen bonds (2.5219(11) Å).
- Hydrogen-Bonding Network : Intermolecular O–H···N and C–H···Cl interactions form a 3D supramolecular architecture, with graph-set notation R₄⁴(12) for the carboxylic acid dimer.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C2–O1 (carbonyl) | 1.221(3) | |
| N1–C7 (pyridine) | 1.349(4) | |
| C12–Cl1 (benzyl) | 1.740(2) | |
| Dihedral angle | 46.08(9) |
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-4-1-3-9(7-10)8-15-6-2-5-11(12(15)16)13(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNRGIVNDGYPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377254 | |
| Record name | 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338754-68-0 | |
| Record name | 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot, Solvent-Free, Catalyst-Free Ball Milling Synthesis
A notable modern approach to synthesizing 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid derivatives involves a one-pot, three-component ball milling method . This method is environmentally friendly, avoiding solvents and catalysts, and offers high yields with short reaction times.
-
- Phenacyl bromide derivatives (bearing the chlorobenzyl moiety)
- Malonic acid
- Appropriate amines or nitrogen sources to form the pyridine ring
-
- Equimolar amounts of the reactants are placed in a tempered steel vial with steel grinding balls.
- The vial is subjected to planetary ball milling for approximately 30 minutes.
- The mechanical energy facilitates the formation of the pyridinecarboxylic acid ring system with the chlorobenzyl substitution.
-
- No organic solvents or catalysts required, reducing waste and cost.
- Short reaction time (minutes rather than hours).
- High purity product obtained without further purification.
-
- Melting point determination, IR spectroscopy, and NMR (¹H and ¹³C) confirm the structure and purity.
- Elemental analysis aligns with theoretical values, confirming composition.
| Parameter | Details |
|---|---|
| Reaction Time | 30 minutes |
| Temperature | Ambient (room temperature) |
| Catalyst | None |
| Solvent | None (solvent-free) |
| Yield | High (typically >85%) |
| Equipment | Planetary ball mill (e.g., PULVERISETTE 7) |
| Characterization Tools | IR, ¹H NMR, ¹³C NMR, Elemental Analysis |
This method was reported by Al Imam Mohammad Ibn Saud Islamic University researchers and represents a clean, efficient synthetic route for pyridinecarboxylic acid derivatives, including this compound analogs.
Oxidation and Reduction Steps
- The aldehyde or alcohol intermediates in the synthetic pathway can be selectively oxidized or reduced to achieve the desired keto and carboxylic acid functionalities.
- Common oxidizing agents include potassium permanganate; reducing agents include sodium borohydride.
- Reaction conditions are carefully controlled to avoid over-oxidation or side reactions.
Comparative Summary of Preparation Methods
| Method | Solvent Use | Catalyst Use | Reaction Time | Environmental Impact | Yield | Purity | Notes |
|---|---|---|---|---|---|---|---|
| One-pot ball milling | None | None | ~30 min | Low (green chemistry) | High | High | Simple, scalable, eco-friendly |
| Multi-step classical synthesis | Organic solvents (MeOH, DMF) | Bases/catalysts (LiOH, Cs2CO3) | Hours to days | Moderate to high waste | Moderate to high | High | Requires purification steps |
| Oxidation/reduction steps | Solvent required | Oxidizing/reducing agents | Variable | Moderate | Variable | High | Sensitive to conditions |
Research Findings and Notes
- The ball milling method is gaining traction due to its sustainability and efficiency, especially for heterocyclic compounds like pyridinecarboxylic acids.
- Traditional methods, while well-established, often involve hazardous solvents and longer reaction times, which can limit scalability and increase costs.
- Characterization data from IR, NMR, and elemental analysis consistently confirm the successful synthesis of the target compound with high purity.
- The choice of method depends on available equipment, desired scale, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pharmacological Applications
1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid has been investigated for its potential therapeutic effects:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Antioxidant Properties: Studies have highlighted the antioxidant potential of similar pyridine derivatives, suggesting that this compound may also possess significant radical scavenging activity .
Agrochemical Applications
The biological activity of this compound extends to agricultural applications:
- Insecticidal Properties: While direct testing on this specific compound is limited, related compounds have demonstrated effective larvicidal action against Aedes aegypti at concentrations below 100 µM, indicating potential for pest control applications.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated moderate antibacterial activity against Staphylococcus aureus, supporting its potential use as an antibacterial agent.
Case Study 2: Insecticidal Screening
In a screening for insecticidal activity, related compounds demonstrated significant efficacy against mosquito larvae. Although specific data on this compound was not available, the structural similarities suggest comparable effectiveness in pest management strategies.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The chlorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Properties of Substituted Benzyl Analogs
Key Findings:
- Halogenation Effects : Dichlorobenzyl derivatives (e.g., 2,4-dichloro) exhibit higher molecular weights (~298 g/mol) and increased hydrophobicity compared to the target compound (263.68 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
- Positional Isomerism : The 2-chlorobenzyl isomer (CAS 66158-19-8) demonstrates how ortho-substitution can create steric hindrance, possibly reducing interaction with flat binding pockets compared to the meta-substituted target compound .
Pyridine-Ring Modified Analogs
Table 2: Pyridine-Ring Halogenated Derivatives
Key Findings:
- Synergistic Effects : Compounds like 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS sc-318413) combine pyridine and benzyl halogenation, which could improve target selectivity in therapeutic applications .
Non-Benzyl Analogs
Table 3: Structural Variants with Alternative Substituents
Key Findings:
- Cyclobutyl Substituent : Replacement of the benzyl group with a cyclobutyl ring (CAS 1439900-09-0) reduces aromatic interactions but increases conformational flexibility, which may affect binding kinetics .
Biological Activity
1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, also known as 5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, is a compound with significant biological activity. It has garnered attention in pharmacological studies due to its potential therapeutic effects against various diseases. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against pathogens, and safety profiles.
- Molecular Formula : C13H10ClNO3
- Molecular Weight : 263.68 g/mol
- CAS Number : 66158-19-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties and potential as an enzyme inhibitor.
Antimicrobial Activity
Research indicates that this compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases and metabolic disorders:
- Monoamine Oxidase-B (MAO-B) : Inhibitory studies revealed that the compound acts as a selective and competitive inhibitor of MAO-B with an IC50 value of approximately .
- Acetylcholinesterase (AChE) : It has shown potential as an AChE inhibitor, which is crucial for therapeutic strategies against Alzheimer's disease.
Safety and Toxicity
In vitro toxicity assessments using Vero cell lines indicate that the compound is non-toxic at concentrations up to . At higher concentrations (300–500 µg/mL), morphological changes typical of cytotoxicity were observed, including cellular shrinkage and reduced density .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Neuroprotective Effects : A study demonstrated that treatment with the compound resulted in reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
- Antibiofilm Activity : The compound has shown promising results in inhibiting biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how are intermediates characterized?
- Answer : A common synthesis involves condensation of 3-chlorobenzylamine with a pyridinecarboxylic acid precursor, followed by cyclization under acidic conditions. Key intermediates, such as (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid, are characterized via NMR (e.g., δ 8.42–8.36 ppm for pyridine protons) and NMR (e.g., δ 164.72 ppm for the carboxylic acid group) . Reaction optimization often employs DMF or toluene as solvents, with catalysts like palladium or copper .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Answer : Purity is confirmed via HPLC (≥95% purity threshold), while structural validation uses / NMR, IR spectroscopy (e.g., C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS). For example, the parent ion [M+H] at m/z 292.05 aligns with theoretical values .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Answer : The compound is sensitive to light and moisture. Long-term storage recommendations include desiccated environments at 2–8°C. Stability assays (e.g., accelerated degradation studies under heat/humidity) show <5% decomposition over 6 months when stored properly .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound?
- Answer : Yield optimization involves:
- Catalyst screening : Transition metals (e.g., Pd/C) improve cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF) enhance intermediate solubility .
- Temperature control : Stepwise heating (60°C → 110°C) reduces side reactions .
Reported yields range from 67% (standard conditions) to >80% with optimized protocols .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Answer : Contradictory NMR/IR results may arise from residual solvents, tautomerism, or stereochemical impurities. Mitigation strategies include:
- Repetitive recrystallization (e.g., using ethanol/water mixtures).
- X-ray crystallography to resolve ambiguous stereochemistry .
- Comparative analysis with literature data (e.g., δ 5.31 ppm for benzyl -CH) .
Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?
- Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to target proteins (e.g., antimicrobial enzymes). Parameters include:
- Ligand-protein interaction energy (ΔG < -7 kcal/mol suggests strong binding).
- Solvent-accessible surface area (SASA) to assess hydrophobicity .
Data Contradiction and Validation
Q. How can researchers resolve conflicting reports on the biological activity of this compound?
- Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC variations) require:
- Standardized assays : Use CLSI guidelines for MIC testing.
- Control compounds : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial studies) .
- Dose-response curves : Validate activity across ≥3 independent replicates .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point (°C) | 128–130 | |
| NMR (DMSO-d6) | δ 8.42 (H-4,6-py), δ 5.31 (-CH2) | |
| HPLC Purity | ≥95% | |
| Solubility (Water) | 2.1 mg/mL (25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
